molecular formula C6H9O7- B1264274 D-fructofuranuronate

D-fructofuranuronate

Cat. No.: B1264274
M. Wt: 193.13 g/mol
InChI Key: PTCIWUZVDIQTOW-XDJBDKDSSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

D-Fructofuranuronate (C₆H₉O₇, molecular weight 193.13 g/mol) is a uronic acid characterized by a furanose ring structure (five-membered ring) with a carboxylic acid group at the C6 position. It is classified as a monocarboxylic acid and plays a role in metabolic pathways, particularly in Trypanosoma brucei, where it participates in transport processes from extracellular spaces to the cytosol . The compound exhibits a standard Gibbs free energy of formation (ΔfG'°) of -261.4 kcal/mol, reflecting its thermodynamic stability under biological conditions . Its synthesis involves phospholipase-mediated hydrolysis of phosphatidylcholine or triglyceride degradation, yielding carboxylate intermediates .

Properties

Molecular Formula

C6H9O7-

Molecular Weight

193.13 g/mol

IUPAC Name

(2S,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolane-2-carboxylate

InChI

InChI=1S/C6H10O7/c7-1-6(12)4(9)2(8)3(13-6)5(10)11/h2-4,7-9,12H,1H2,(H,10,11)/p-1/t2-,3+,4+,6?/m1/s1

InChI Key

PTCIWUZVDIQTOW-XDJBDKDSSA-M

Isomeric SMILES

C(C1([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O)O

Canonical SMILES

C(C1(C(C(C(O1)C(=O)[O-])O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

D-Fructofuranuronate is distinguished from other uronic acids by its furanose ring, which contrasts with the pyranose (six-membered ring) structure of compounds like D-glucuronate and D-galacturonate. Key comparisons include:

Compound Ring Type Functional Groups Key Structural Features
This compound Furanose C6 carboxylic acid, hydroxyl groups 5-membered ring, β-conformation at anomeric carbon
D-Glucuronate Pyranose C6 carboxylic acid, hydroxyl groups 6-membered ring, involved in detoxification
D-Galacturonate Pyranose C6 carboxylic acid, hydroxyl groups Component of pectin in plant cell walls
γ-Tagatofuranosyl sulfon Furanose Sulfonated hydroxyl groups Synthetic derivative with enhanced reactivity

Thermodynamic and Physical Properties

  • This compound : ΔfG'° = -261.4 kcal/mol; pKa ~3.5 (carboxylic acid) .
  • D-Glucuronate: Higher molecular weight (194.14 g/mol) due to pyranose structure; pKa ~3.2 .
  • D-Galacturonate : Similar molecular weight to D-glucuronate but distinct stereochemistry at C4 .

Key Research Findings

Ring Size and Reactivity: The furanose ring of this compound introduces steric strain, making it more reactive in nucleophilic substitutions compared to pyranose-based uronic acids .

Metabolic Specificity : Enzymes in T. brucei selectively process this compound, highlighting its unique role in parasite biochemistry .

Synthetic Utility: Sulfonation of this compound derivatives improves solubility and bioavailability, a strategy less effective with D-glucuronate due to its rigid pyranose structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-fructofuranuronate
Reactant of Route 2
D-fructofuranuronate

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